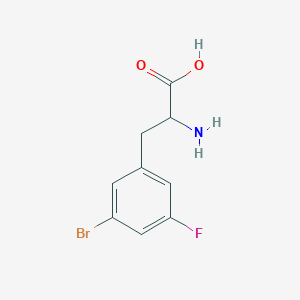

(R)-3-(4-Methylphenoxy)-pyrrolidine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

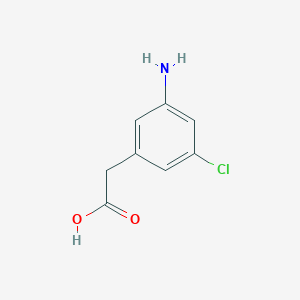

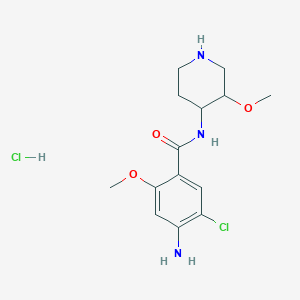

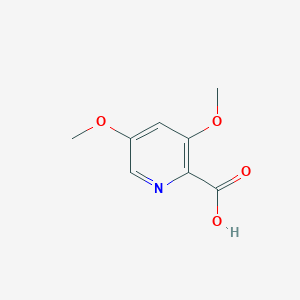

(R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Es ist ein Derivat von Pyrrolidin, einem fünf-gliedrigen stickstoffhaltigen Heterocyclus, und weist eine 4-Methylphenoxygruppe auf, die an den Pyrrolidinring gebunden ist. Diese Verbindung wird aufgrund ihres interessanten chemischen Verhaltens und seiner möglichen biologischen Aktivitäten häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid beinhaltet typischerweise die Reaktion von 4-Methylphenol mit Pyrrolidin unter bestimmten Bedingungen. Ein übliches Verfahren umfasst:

Ausgangsmaterialien: 4-Methylphenol und Pyrrolidin.

Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, um die Phenolgruppe zu deprotonieren, was den nukleophilen Angriff am Pyrrolidinring erleichtert.

Lösungsmittel: Die Reaktion wird häufig in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt.

Temperatur: Das Reaktionsgemisch wird typischerweise zum Rückfluss erhitzt, um eine vollständige Umsetzung zu gewährleisten.

Reinigung: Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von (R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Kosteneffizienz optimiert, wobei häufig kontinuierliche Flussreaktoren und automatisierte Systeme eingesetzt werden, um Reaktionsparameter präzise zu steuern.

Chemische Reaktionsanalyse

Arten von Reaktionen

(R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Alkohole oder Amine zu erhalten.

Substitution: Die Phenoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile die Phenoxygruppe unter geeigneten Bedingungen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte

Oxidation: Ketone oder Carbonsäuren.

Reduktion: Alkohole oder Amine.

Substitution: Substituierte Pyrrolidinderivate.

Wissenschaftliche Forschungsanwendungen

(R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie entzündungshemmende oder schmerzlindernde Eigenschaften.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann an aktive Stellen oder allosterische Stellen binden und die Aktivität des Zielproteins modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, abhängig von der Art des Ziels und dem beteiligten Weg.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(4-Methylphenoxy)-pyrrolidine HCl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

®-3-(4-Methylphenoxy)-pyrrolidine HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ®-3-(4-Methylphenoxy)-pyrrolidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathway involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(S)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid: Das Enantiomer der Verbindung, das sich in der räumlichen Anordnung der Atome unterscheidet.

4-Methylphenoxyessigsäure: Eine strukturell verwandte Verbindung mit einer Carbonsäuregruppe anstelle des Pyrrolidinrings.

4-Methylphenoxybenzylamin: Eine weitere verwandte Verbindung mit einer Benzylamingruppe.

Einzigartigkeit

(R)-3-(4-Methylphenoxy)-pyrrolidin-Hydrochlorid ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl des Pyrrolidinrings als auch der 4-Methylphenoxygruppe einzigartig. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, was sie für verschiedene Forschungsanwendungen wertvoll macht.

Eigenschaften

Molekularformel |

C11H16ClNO |

|---|---|

Molekulargewicht |

213.70 g/mol |

IUPAC-Name |

(3R)-3-(4-methylphenoxy)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)13-11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H/t11-;/m1./s1 |

InChI-Schlüssel |

XKVSQAPMTRDRTQ-RFVHGSKJSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)O[C@@H]2CCNC2.Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)OC2CCNC2.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)

![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)